![molecular formula C10H7N3O4 B1592411 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 701917-03-5](/img/structure/B1592411.png)
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name is 4-nitro-1-phenyl-pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H7N3O4 . The InChI code is 1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H, (H,14,15) .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 233.18 . It is a solid at room temperature . The storage temperature should be sealed in dry, room temperature conditions .
Scientific Research Applications
Versatile Optical Materials
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives demonstrate significant potential in the development of versatile optical materials. Research indicates that the substitution of the phenyl ring in 2-pyrazoline derivatives, including those with a 4-nitro group, can significantly influence the physical properties of these compounds. Specifically, 4-nitro substituted compounds exhibit notable second-order non-linear optical properties and liquid crystalline behavior, indicating their utility in creating advanced optical materials and devices (Barberá et al., 1998).
Synthetic Efficiency in Medicinal Chemistry
The compound has been utilized as a precursor in the efficient synthesis of biologically active molecules. A notable application is in the microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, which are recognized for their activity as inhibitors of canonical transient receptor potential channels. This methodology dramatically reduces the overall processing time and improves product yields, showcasing the compound's role in enhancing synthetic efficiency within medicinal chemistry (Obermayer et al., 2011).
Corrosion Inhibition
The derivatives of this compound have been explored for their corrosion inhibition capabilities, particularly in the petroleum industry for oil well stimulation and steel protection in acidic environments. Studies have shown that these compounds can significantly mitigate corrosion, providing high protection efficiency for N80 steel in harsh conditions. The effectiveness of these inhibitors is supported by various analytical techniques, including electrochemical analysis and surface characterization, underscoring their potential application in industrial corrosion management (Singh et al., 2020).
Development of Novel Compounds
Research into this compound has led to the synthesis of novel compounds with potential applications in various fields. For instance, its derivatives have been synthesized with potential antibacterial activities, particularly against resistant bacterial strains. Such studies are crucial for the development of new antibacterial agents in response to the growing challenge of antibiotic resistance (Kerru et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound is a derivative of the pyrazole family, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a wide range of effects at the molecular and cellular levels.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature .
properties
IUPAC Name |
4-nitro-1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENRRKFQYHSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630441 | |
Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701917-03-5 | |
Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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